5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methyl group attached to the pyrazole ring and a 4-methylcyclohexyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methylcyclohexylamine with 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine
- 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-5-amine
- 5-Methyl-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine
Uniqueness
5-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 4-methylcyclohexyl group on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-1-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
YSCWDWPFDFQHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C(=CC(=N2)N)C |
Origin of Product |
United States |
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